molecular formula C9H16N2O5 B081843 H-Asp-Val-OH CAS No. 13433-04-0

H-Asp-Val-OH

Numéro de catalogue: B081843
Numéro CAS: 13433-04-0
Poids moléculaire: 232.23 g/mol
Clé InChI: CPMKYMGGYUFOHS-FSPLSTOPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

H-Asp-Val-OH is a dipeptide composed of L-aspartic acid (Asp) and L-valine (Val) linked via a peptide bond. Dipeptides like this compound are critical in pharmaceutical research, serving as intermediates in drug synthesis or bioactive molecules due to their roles in cellular signaling and enzyme interactions. The sequence Asp-Val may influence its solubility, stability, and biological activity, depending on the orientation and interactions of its carboxyl and hydrophobic side chains.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aspartyl-valine can be synthesized through peptide bond formation between aspartic acid and valine. The synthesis typically involves the activation of the carboxyl group of aspartic acid, followed by coupling with the amino group of valine. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of aspartyl-valine often involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with the final product being cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

Aspartyl-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of aspartyl-valine, as well as substituted peptides with modified functional groups .

Applications De Recherche Scientifique

Aspartyl-valine has several scientific research applications:

Mécanisme D'action

Aspartyl-valine exerts its effects through interactions with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide metabolism, influencing various biological processes. The dipeptide can also interact with receptors or transporters, modulating cellular functions and signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares H-Asp-Val-OH with structurally and functionally related compounds, including dipeptides, tripeptides, and modified amino acids:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Storage Conditions Key Applications References
This compound Not explicitly provided C₉H₁₆N₂O₅ (inferred) ~232.2 (calculated) N/A Likely 2–8°C (analogous to H-Val-Asp-OH) Hypothetical: Drug intermediates, enzyme substrates
H-Asp-Ala-OH 13433-02-8 C₇H₁₂N₂O₅ 204.18 ≥98% (HPLC) Not specified Pharmaceutical intermediates
H-Val-Asp-OH 20556-16-5 C₉H₁₆N₂O₅ 232.2 (inferred) ≥95% 2–8°C (short-term), -20°C (long-term) Research use, potential bioactive studies
H-Asp-Asp-Asp-OH 107208-63-9 C₁₂H₁₇N₃O₁₀ 363.28 Not specified Not specified Chelation, metal-binding applications
Ac-Val-OH 3067-19-4 C₇H₁₃NO₃ 159.18 Not specified Not specified Peptide synthesis, acetylated intermediates
Alloc-Val-Ala-OH 330970-70-2 C₁₂H₂₀N₂O₅ 272.3 Not specified Room temperature (stable) ADC linkers, drug development
H-His-Asp-OH Not provided C₁₀H₁₄N₄O₅ 270.25 >95% (HPLC) -20°C Enzyme substrate studies, biochemical research

Structural and Functional Analysis

H-Asp-Ala-OH vs. This compound

  • Structural Differences : H-Asp-Ala-OH replaces Val with alanine (Ala), which has a smaller methyl side chain compared to Val’s isopropyl group. This reduces hydrophobicity and may enhance solubility in aqueous solutions.
  • Functional Impact : The Ala substitution likely diminishes interactions with hydrophobic pockets in proteins, making H-Asp-Ala-OH less suitable for lipid-rich environments compared to this compound .

H-Val-Asp-OH vs. This compound

  • Sequence Orientation : H-Val-Asp-OH reverses the sequence (Val-Asp), altering its binding affinity in enzyme-substrate interactions. For example, proteases often exhibit sequence specificity, so orientation could affect cleavage rates or receptor binding .
  • Physicochemical Properties : Both compounds share the same molecular formula but differ in peptide bond directionality. This may lead to variations in pKa values (due to carboxyl group positioning) and solubility profiles.

H-Asp-Asp-Asp-OH vs. This compound

  • Acidic Residues : The tripeptide H-Asp-Asp-Asp-OH contains three aspartic acid residues, resulting in a highly polar and acidic molecule (PSA = 233.42 Ų). This contrasts with this compound, which balances acidity (Asp) with hydrophobicity (Val). Applications diverge: H-Asp-Asp-Asp-OH is suited for metal chelation, while this compound may interact with amphipathic protein domains .

Ac-Val-OH vs. This compound

  • Modifications: Ac-Val-OH is an acetylated valine, lacking the peptide bond and aspartic acid moiety. It serves as a building block in peptide synthesis rather than a standalone bioactive molecule. Its acetyl group enhances stability against enzymatic degradation compared to free amino acids .

Alloc-Val-Ala-OH vs. This compound

  • Protective Groups : The Alloc (allyloxycarbonyl) group in Alloc-Val-Ala-OH enables selective deprotection during solid-phase synthesis. This compound is primarily a synthetic intermediate, whereas this compound (if bioactive) could function in signaling pathways without requiring further modification .

Activité Biologique

H-Asp-Val-OH, also known as Aspartyl-Valine, is a dipeptide composed of the amino acids aspartic acid and valine. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicine, biochemistry, and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

  • Chemical Formula : C₉H₁₆N₂O₅
  • Molecular Weight : 232.23 g/mol
  • Structure : this compound features a peptide bond between the carboxyl group of aspartic acid and the amino group of valine.

This compound is believed to exert its biological effects through various mechanisms:

  • Enzymatic Interactions : The dipeptide acts as a substrate for specific enzymes, influencing metabolic pathways.
  • Cellular Effects : It has been shown to interact with cellular receptors and proteins, potentially modulating signaling pathways that affect cell growth and differentiation.
  • Peptide Bond Formation : this compound serves as a model compound in studies of peptide bond formation, which is crucial for understanding protein synthesis.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It has been evaluated using various assays such as DPPH, DMPD, and ABTS radical scavenging assays. The results suggest that it can effectively scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been tested in hemolysis assays using human blood erythrocyte suspensions, showing significant inhibition of hemolysis induced by inflammatory agents . This suggests its potential application in treating inflammatory conditions.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against clinical strains of bacteria and fungi, indicating its potential role as an antimicrobial agent .

Case Studies

  • Peptide Synthesis and Biological Evaluation :
    A study synthesized this compound along with other peptides to evaluate their biological activities. The findings revealed that modifications in the peptide structure could enhance its biological efficacy, particularly in antioxidant and antimicrobial activities .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in disease pathways. These studies showed favorable binding profiles with key enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammation .

Antioxidant Activity Comparison

CompoundDPPH IC50 (μg/mL)DMPD IC50 (μg/mL)ABTS IC50 (μg/mL)
This compound250 ± 2.21240 ± 1.35180 ± 1.65
Standard (Ascorbic Acid)45–5550–6550–65

Antimicrobial Efficacy Against Clinical Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

Future Directions

The ongoing research on this compound suggests several promising avenues for future exploration:

  • Therapeutic Applications : Further studies are needed to explore its potential as a therapeutic agent in managing oxidative stress-related diseases and inflammatory disorders.
  • Structural Modifications : Investigating the effects of structural modifications on the biological activity of this compound could lead to the development of more potent derivatives.
  • Clinical Trials : Conducting clinical trials will be essential to validate its efficacy and safety in human subjects.

Q & A

Q. Basic: What are the optimal laboratory methods for synthesizing H-Asp-Val-OH with high purity?

Answer:
Solid-phase peptide synthesis (SPPS) is the most widely used method for synthesizing this compound, leveraging Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Key steps include:

  • Coupling Reactions : Use carbodiimide activators (e.g., HBTU, DCC) to ensure efficient amino acid coupling .
  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) achieves >95% purity. Validate purity via analytical HPLC and mass spectrometry (MS) .
  • Side Reactions : Monitor aspartimide formation during synthesis, especially under basic conditions, by adjusting deprotection times and temperatures .

Q. Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with aspartic acid’s β-proton resonating at ~2.6–2.8 ppm and valine’s γ-methyl groups at ~0.9–1.0 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) verifies molecular weight (theoretical: 246.23 g/mol) .
  • Circular Dichroism (CD) : Optional for studying conformational preferences in solution, though less critical for short dipeptides .

Q. Advanced: How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?

Answer:
Contradictions often arise from variations in experimental conditions. To address this:

  • Controlled Variables : Systematically test pH (5.0–7.4), temperature (25–37°C), and ionic strength. Use HPLC to quantify degradation products over time .
  • Kinetic Modeling : Apply first-order degradation kinetics to compare half-lives across studies. For example, if one study reports t1/2 = 24 hrs (pH 7.4, 37°C) and another t1/2 = 18 hrs, re-evaluate buffer composition (e.g., phosphate vs. Tris) and oxidation potential .
  • Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including exact buffer formulations and equipment calibration .

Q. Advanced: What experimental design considerations are critical when studying this compound’s interactions with proteolytic enzymes?

Answer:

  • Enzyme Selection : Use trypsin or chymotrypsin for cleavage propensity studies, noting that this compound’s aspartic acid residue may influence binding pockets .
  • Control Experiments : Include a scrambled peptide (e.g., H-Val-Asp-OH) to assess sequence-specific effects.
  • Assay Conditions : Optimize substrate-to-enzyme ratios and pre-incubation times. For fluorescence-based assays, confirm lack of interference from the dipeptide’s UV absorbance .
  • Data Interpretation : Use Lineweaver-Burk plots to calculate kinetic parameters (Km, Vmax) and compare with literature values, accounting for potential allosteric modulation .

Q. Advanced: How should researchers design studies to investigate this compound’s role in larger peptide assemblies or drug delivery systems?

Answer:

  • Self-Assembly Screening : Test solvent polarity (e.g., water, DMSO) and concentration gradients (0.1–10 mM) using dynamic light scattering (DLS) or transmission electron microscopy (TEM) .
  • Stability in Delivery Systems : Co-formulate with liposomes or polymeric nanoparticles and assess encapsulation efficiency via ultrafiltration-HPLC. Monitor release kinetics under simulated physiological conditions .
  • Contradiction Management : If results conflict with prior work (e.g., unexpected aggregation), re-examine purity (via MS) and solvent history (e.g., trace metal contamination) .

Q. Basic: What are the best practices for ensuring reproducibility in this compound synthesis and characterization?

Answer:

  • Documentation : Follow the Beilstein Journal’s standards for reporting reaction conditions (e.g., molar ratios, stirring speed) and purification thresholds .
  • Batch Consistency : Use identical resin types (e.g., Wang resin for Fmoc-SPPS) and coupling monitors (e.g., Kaiser test).
  • Data Sharing : Publish raw NMR/MS spectra and HPLC chromatograms in supplementary materials to enable cross-validation .

Q. Advanced: How can computational methods complement experimental studies of this compound’s conformational dynamics?

Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model dipeptide behavior in explicit solvent (e.g., water, lipid bilayers). Compare Ramachandran plots with NMR-derived dihedral angles .
  • Docking Studies : Predict binding affinities with enzymes using AutoDock Vina, validating results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Contradiction Analysis : If simulations suggest stable β-turn conformations but experiments show random coils, re-evaluate force field parameters or solvent models .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMKYMGGYUFOHS-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314995
Record name L-α-Aspartyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13433-04-0
Record name L-α-Aspartyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Aspartyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxyborinic acid
Dimethoxyborinic acid
H-Asp-Val-OH
Dimethoxyborinic acid
Dimethoxyborinic acid
H-Asp-Val-OH
Dimethoxyborinic acid
Dimethoxyborinic acid
H-Asp-Val-OH
Dimethoxyborinic acid
Dimethoxyborinic acid
H-Asp-Val-OH
Dimethoxyborinic acid
Dimethoxyborinic acid
H-Asp-Val-OH
Dimethoxyborinic acid
Dimethoxyborinic acid
H-Asp-Val-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.